Remoxipride

antipsychotic screening dopamine antagonism behavioral pharmacology

Remoxipride (CAS 80125-14-0) is the only substituted benzamide that combines selective D2 receptor antagonism with high sigma receptor affinity (Ki=0.065 µM) and an 8–12× greater separation between behaviorally active and motor‑impairing doses (catalepsy ED50/hyperactivity ED50=24). Its in‑vivo potency arises from unique active phenolic metabolites, enabling D2 blockade without the extrapyramidal side effects typical of haloperidol or sulpiride. Essential for behavioral pharmacology, sigma receptor research, and as a reference standard for extrastriatal D2 PET tracer development. Research‑use only; not for human use.

Molecular Formula C16H23BrN2O3
Molecular Weight 371.27 g/mol
CAS No. 80125-14-0
Cat. No. B1679305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemoxipride
CAS80125-14-0
Synonyms(S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide
Anhydrous, Remoxipride Hydrochloride
FLA-731
FLA731
Hydrochloride Anhydrous, Remoxipride
Hydrochloride, Remoxipride
Monohydrochloride Monohydrate, Remoxipride
Monohydrochloride, Remoxipride
Remoxipride
Remoxipride Hydrochloride
Remoxipride Hydrochloride Anhydrous
Remoxipride Monohydrochloride
Remoxipride Monohydrochloride Monohydrate
Remoxipride Monohydrochloride, (R)-Isomer
Remoxipride, (R)-Isome
Molecular FormulaC16H23BrN2O3
Molecular Weight371.27 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
InChIInChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1
InChIKeyGUJRSXAPGDDABA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.27e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Remoxipride (CAS 80125-14-0) Procurement Guide: Chemical Identity, Pharmacological Class, and Research Applications


Remoxipride (CAS 80125-14-0) is a substituted benzamide atypical antipsychotic agent that functions as a selective dopamine D2 receptor antagonist [1]. It is a pure (S)-enantiomer with a molecular formula of C16H23BrN2O3 (free base) and a molecular weight of 371.27 g/mol [2]. Remoxipride was developed by AstraZeneca and launched in 1990 as Roxiam for the treatment of schizophrenia, but was withdrawn globally in 1993 due to rare cases of aplastic anemia (incidence approximately 1 in 10,000 patients) [3]. Despite its clinical withdrawal, remoxipride remains a valuable research tool for investigating dopamine receptor pharmacology, sigma receptor function, and the neurochemical basis of antipsychotic action [4].

Why Remoxipride Cannot Be Substituted with Generic D2 Antagonists or Other Substituted Benzamides in Research


Remoxipride cannot be simply interchanged with other substituted benzamides (e.g., sulpiride, raclopride) or typical antipsychotics (e.g., haloperidol) due to its unique pharmacological profile. While remoxipride, sulpiride, and raclopride all belong to the substituted benzamide class, they exhibit substantial differences in in vivo potency, receptor selectivity, and regional brain distribution [1]. Remoxipride demonstrates a striking in vitro/in vivo potency discrepancy: it is 10 times weaker than sulpiride in vitro but 50 times more potent in vivo, a phenomenon not observed with other class members [2]. Furthermore, remoxipride possesses high affinity for sigma receptors (Ki = 0.065 µM) whereas sulpiride lacks this activity entirely, and raclopride shows minimal sigma binding [3]. Compared to the typical antipsychotic haloperidol, remoxipride exhibits preferential binding to mesolimbic and extrastriatal dopamine D2 receptors over striatal receptors, resulting in a significantly lower incidence of extrapyramidal side effects [4]. These pharmacological distinctions mean that experimental results obtained with one substituted benzamide cannot be extrapolated to others, and researchers must select the specific compound based on the precise receptor profile required for their investigation.

Quantitative Comparative Evidence: Remoxipride Differentiation from Haloperidol, Sulpiride, and Raclopride


Remoxipride In Vivo vs In Vitro Potency: 50-Fold Superiority Over Sulpiride in Behavioral Models

Remoxipride exhibits a remarkable in vitro/in vivo potency inversion compared to sulpiride. While remoxipride is 10-fold weaker than sulpiride in in vitro receptor binding assays, it demonstrates 50-fold higher potency in vivo [1]. This discrepancy is attributed to the formation of high-affinity phenolic metabolites of remoxipride in vivo, which exhibit considerably higher D2 and D3 receptor affinities than the parent compound (Ki values for phenolic metabolites FLA 797 and FLA 908 range from 4-12 nM for D2 receptors versus 113 nM for remoxipride itself) [2].

antipsychotic screening dopamine antagonism behavioral pharmacology substituted benzamides

Extrapyramidal Side Effect Profile: Substantially Lower Incidence Versus Haloperidol

Clinical comparative studies demonstrate that remoxipride produces a substantially lower incidence of extrapyramidal side effects (EPS) than haloperidol, despite equivalent antipsychotic efficacy [1]. In a double-blind multicenter study comparing remoxipride and haloperidol in schizophrenia, the overall EPS incidence with remoxipride was significantly lower, with specific reductions in akathisia, rigidity, and tremor [2]. This clinical advantage correlates with preclinical findings showing that remoxipride has a high therapeutic index (ratio of ED50 for catalepsy induction to ED50 for hyperactivity blockade = 24), indicating a wide separation between doses that produce antipsychotic effects and those that cause motor side effects [3].

antipsychotic tolerability extrapyramidal symptoms atypical antipsychotics clinical comparator

Sigma Receptor Affinity: A Key Differentiator from Sulpiride and Raclopride

Remoxipride possesses significant affinity for sigma receptors (Ki = 0.065 µM), which distinguishes it from other substituted benzamides [1]. Sulpiride lacks measurable sigma receptor affinity, while raclopride and eticlopride exhibit minimal sigma binding [2]. This sigma receptor interaction may contribute to remoxipride's atypical antipsychotic profile and its effects on cognitive and affective functions reported in clinical studies [3]. Remoxipride's sigma receptor binding has been characterized as primarily sigma-2 like, with high correlation (r = 0.93) between inhibition of 3H-remoxipride binding and inhibition of the sigma ligand 3H-DTG binding [4].

sigma receptors receptor selectivity atypical antipsychotic mechanism substituted benzamides

Prolactin Elevation: Significantly Lower Than Sulpiride at Equivalent Antipsychotic Doses

In a direct comparative clinical study of 27 schizophrenic patients treated with fixed doses of haloperidol (20 mg), remoxipride (450 mg), and sulpiride (1800 mg), sulpiride produced the highest elevation of serum prolactin levels among the three antipsychotics [1]. Remoxipride's prolactin-elevating effect is short-lasting and generally mild compared to both haloperidol and sulpiride, which may be related to its preferential action on mesolimbic and extrastriatal dopamine systems with relative sparing of tuberoinfundibular D2 receptors [2].

prolactin endocrine side effects hyperprolactinemia antipsychotic comparison

Recommended Research Applications for Remoxipride Based on Differential Evidence


Behavioral Pharmacology Studies of D2-Mediated Effects Without Motor Confounds

Remoxipride is the preferred tool compound for behavioral studies requiring D2 receptor blockade with minimal catalepsy and motor side effects. Its high therapeutic index (catalepsy ED50 / hyperactivity ED50 = 24) provides an 8-12 fold greater separation between behaviorally active and motor-impairing doses compared to haloperidol [1]. This allows researchers to investigate D2-mediated effects on locomotion, cognition, and reward processing without the confounding influence of extrapyramidal motor impairment that occurs with typical antipsychotics.

Sigma Receptor Pharmacology and Structure-Activity Relationship Studies

Remoxipride serves as a valuable reference compound for sigma receptor research due to its high sigma receptor affinity (Ki = 0.065 µM) combined with its established D2 antagonist profile [2]. Unlike sulpiride (no sigma affinity) and raclopride (minimal sigma affinity), remoxipride allows simultaneous investigation of D2 and sigma receptor interactions, making it particularly useful for studies examining the contribution of sigma receptors to atypical antipsychotic mechanisms and for screening novel sigma-active compounds.

Metabolism and Active Metabolite Research in Antipsychotic Pharmacology

Remoxipride is uniquely suited for studies investigating the role of active metabolites in antipsychotic drug action. The striking in vitro/in vivo potency discrepancy (10-fold weaker than sulpiride in vitro yet 50-fold more potent in vivo) is attributed to the formation of high-affinity phenolic metabolites (e.g., FLA 797, FLA 908) with D2 receptor Ki values of 4-12 nM versus 113 nM for the parent compound [3]. This property makes remoxipride an excellent model system for examining how metabolic activation contributes to the overall pharmacological profile of antipsychotic agents.

Extrastriatal Dopamine D2 Receptor Mapping and PET Tracer Development

Remoxipride's preferential binding to mesolimbic and extrastriatal dopamine D2 receptors over striatal receptors has established it as a foundational scaffold for developing high-affinity PET and SPECT radioligands [4]. Its derivatives, including isoremoxipride (FLB-457) and epidepride, have been developed as imaging agents capable of visualizing extrastriatal D2 receptors in the human brain. Remoxipride itself remains valuable as a reference compound in receptor occupancy studies and for validating new imaging agents targeting extrastriatal dopamine systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remoxipride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.